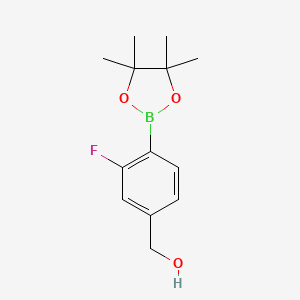

(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol

Vue d'ensemble

Description

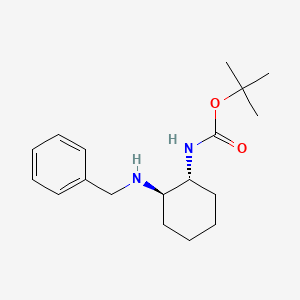

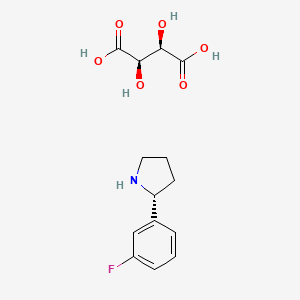

“(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol” is a chemical compound with the molecular formula C12H16BFO3 . It is also known by other names such as “2-FLUORO-4-HYDROXYBENZENEBORONIC ACID PINACOL ESTER” and "2-FLUORO-4-HYDROXYPHENYLBORONIC ACID PINACOL ESTER" .

Molecular Structure Analysis

The molecular structure of this compound was solved using direct methods and refined by the full-matrix least-squares procedure . The compound has a molecular weight of 238.06 g/mol .Physical And Chemical Properties Analysis

This compound has a molecular weight of 238.06 g/mol. It has one hydrogen bond donor and four hydrogen bond acceptors. The compound has a rotatable bond count of 1. The exact mass of the compound is 238.1176527 g/mol .Applications De Recherche Scientifique

- Field : Organic Chemistry and Drug Research

- Application : This compound is a boric acid ester intermediate with benzene rings, often used in the organic synthesis of drugs . It is also used in the preparation of chemical intermediates .

- Methods : The compounds are obtained by a three-step substitution reaction. The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .

- Results : The molecular structures optimized by density functional theory (DFT) are consistent with the crystal structures determined by single crystal X-ray diffraction .

-

Field : Drug Research and Development

- Application : This compound is often used in the organic synthesis of drugs, particularly as enzyme inhibitors or specific ligand drugs . It can be used not only in the treatment of tumors and microbial infections, but also in the design of anticancer drugs .

- Methods : The compound is used in glycol protection, asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions . In the research of anticancer drugs, enzymes produced by boric acid compounds had highly reactive oxygen species, which could lead to apoptosis of the HCT116 human colon cancer cell, and can lead to apoptosis and necrosis of HeLa cells in the process of inducing oxidative stress .

- Results : The research group found that the compound could treat colon cancer effectively . In the report of Al-Ali and Gonzalez-Sarmiento, it was pointed out that a low concentration of boric acid could inhibit the growth of H1299 and COR-L23p lung cancer cells .

-

- Application : Boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, saccharides, copper and fluorine ions, and catecholamine substances .

- Methods : The compound is used as a probe in a solution, and the fluorescence intensity is measured under specific conditions .

- Results : The compound has been shown to be effective in identifying various substances, providing valuable information for further research .

-

- Application : Boric acid compounds are used in the preparation of new materials. They can be used to synthesize boron-containing polymers, which have potential applications in the field of flame retardant materials .

- Methods : The compound is used in the polymerization process to introduce boron into the polymer structure .

- Results : The resulting boron-containing polymers exhibit excellent flame retardant properties .

-

- Application : Boric acid compounds can be used in the treatment of wastewater. They can be used to remove heavy metals from wastewater .

- Methods : The compound is used in a process called boron-selective extraction, where it selectively binds with heavy metals, allowing them to be removed from the wastewater .

- Results : The process has been shown to be effective in removing heavy metals from wastewater, contributing to environmental protection .

-

- Application : Boric acid compounds can be used in the development of energy storage devices. They can be used to improve the performance of lithium-ion batteries .

- Methods : The compound is used in the preparation of electrode materials for lithium-ion batteries .

- Results : The resulting electrode materials exhibit improved electrochemical performance, contributing to the development of high-performance lithium-ion batteries .

Propriétés

IUPAC Name |

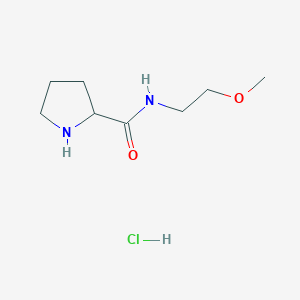

[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BFO3/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-16)7-11(10)15/h5-7,16H,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMJGAHCXMCINOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2,4-Trimethyl-1,2,3,4-tetrahydro-benzo[4,5]-furo[3,2-c]pyridin-8-ylamine succinate](/img/structure/B1440806.png)

![2-[2-Fluoro-3-(trifluoromethyl)phenoxy]isonicotinic acid](/img/structure/B1440826.png)